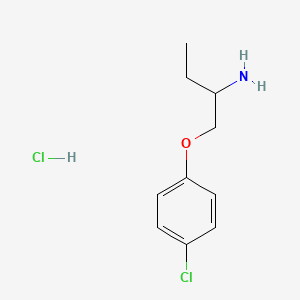

1-(4-Chlorophenoxy)butan-2-amine hydrochloride

Description

Properties

IUPAC Name |

1-(4-chlorophenoxy)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-2-9(12)7-13-10-5-3-8(11)4-6-10;/h3-6,9H,2,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCXIIAICKCBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

- Starting Materials: 4-chlorophenol and butan-2-amine or related amine intermediates.

- Reaction Conditions: Typically conducted in anhydrous organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures ranging from 0°C to 25°C to optimize yield and minimize side reactions.

- Catalysts: Acid or base catalysts may be employed to facilitate ether bond formation.

- Process: The phenolic hydroxyl group of 4-chlorophenol is activated and substituted by the amine nucleophile, forming the ether linkage.

Reductive Amination Route

- Intermediate Formation: Starting from 3-(4-chlorophenoxy)propan-1-amine, reductive amination is performed using reducing agents such as sodium borohydride (NaBH₄) in methanol at low temperatures (0°C).

- Hydrochloride Salt Formation: The free amine intermediate is subsequently treated with gaseous hydrogen chloride in ethereal solvents to yield the hydrochloride salt.

- Advantages: This method allows for stereochemical control and high purity of the final product.

Industrial Production Methods

Large-scale synthesis employs automated chemical reactors with stringent control over reaction parameters:

- Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) are used to track reaction progress.

- Purification: Post-reaction mixtures undergo aqueous work-up, neutralization, and recrystallization to isolate the hydrochloride salt with high purity.

- Quality Control: High-performance liquid chromatography (HPLC) ensures ≥98% purity, critical for pharmaceutical standards.

Data Table: Representative Synthesis Parameters and Yields

| Starting Material | Reagent/Condition | Intermediate/Product | Yield (%) |

|---|---|---|---|

| 3-(4-Chlorophenoxy)propan-1-amine | NaBH₄, MeOH, 0°C | Amine free base | 65–72 |

| Amine free base | HCl (gaseous), Et₂O | This compound | 85–90 |

Note: Reaction progress is monitored by TLC using silica gel plates with ethyl acetate/hexane as the mobile phase to optimize reaction time and yield.

Chemical Reaction Analysis

- Oxidation: The compound can be oxidized to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction with lithium aluminum hydride or sodium borohydride can yield related amine derivatives.

- Substitution: The chlorine atom on the phenoxy ring can be substituted by nucleophiles such as hydroxide or alkyl groups under basic conditions.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Key signals include aromatic protons of the 4-chlorophenoxy group at δ ~6.8–7.3 ppm and aliphatic protons in the butan-2-amine backbone at δ ~1.5–2.0 ppm.

- Deuterated solvents like CD₃OD are preferred for clear spectra.

High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular ion peak [M+H]⁺ with minimal error (<2 ppm).

- Expected m/z for C₁₀H₁₄ClNO·HCl is approximately 264.07.

High-Performance Liquid Chromatography (HPLC):

- Utilizes C18 columns with acetonitrile/water mobile phases containing 0.1% trifluoroacetic acid (TFA).

- Target purity ≥98% with consistent retention times.

Summary of Key Parameters for Optimal Preparation

| Parameter | Optimal Range/Condition | Notes |

|---|---|---|

| Solvent | THF, DCM, or MeOH | Anhydrous preferred |

| Temperature | 0–25°C | Controls reaction rate and selectivity |

| Reducing Agent | NaBH₄ | For reductive amination |

| Acid for Salt Formation | Gaseous HCl in Et₂O | pH 4–5 optimal for salt formation |

| Reaction Monitoring | TLC, GC | Ensures complete conversion |

| Purity Target | ≥98% (HPLC) | Pharmaceutical grade requirement |

Additional Notes

- The hydrochloride salt form enhances aqueous solubility, making the compound suitable for pharmaceutical formulations.

- Reaction stoichiometry and reagent feed ratios are critical to minimize by-products and maximize yield.

- Industrial processes incorporate continuous monitoring and purification steps to ensure batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenoxy)butan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

The compound is utilized in several research areas, including:

Medicinal Chemistry

- Drug Development : It serves as a building block in synthesizing pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety .

Biochemical Research

- Enzyme Interaction Studies : The compound is used to study enzyme activity and interactions within metabolic pathways. Its structure allows it to act as a substrate or inhibitor for specific enzymes, aiding in understanding biochemical mechanisms .

Antimicrobial Research

- Preliminary studies indicate potential antibacterial activity against Gram-positive bacteria. The compound's derivatives have shown efficacy in inhibiting bacterial growth at low concentrations .

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(4-Chlorophenoxy)butan-2-amine hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-(4-Chlorophenyl)butan-2-one | Ketone form | Lacks amino group; used as an intermediate |

| 1-Amino-2-(4-chlorophenyl)butan-2-ol | Hydrochloride salt form | Contains both amino and hydroxyl groups; versatile in drug synthesis |

| 4-(4-Chlorophenyl)butanoic acid | Oxidized derivative | Carboxylic acid functionality; useful in organic synthesis |

This table illustrates how the presence of functional groups influences the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Neurotoxicity Assessment

Research has highlighted the importance of structural modifications on biological activity. A study on related compounds indicated varying degrees of cytotoxicity, suggesting that this compound may also exhibit specific toxicological profiles depending on dosage and exposure conditions .

In Vitro Studies

In vitro experiments demonstrated that the compound could induce cytotoxic effects in mammalian cell lines at certain concentrations. These effects were linked to oxidative stress mechanisms, emphasizing the need for further investigation into its safety profile .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Chlorophenoxy)butan-1-amine Hydrochloride (CID 7131410)

1-(4-Chlorophenyl)-2-methylbutan-1-amine (CAS 81880-27-5)

- Molecular Formula : C₁₁H₁₆ClN

- Key Differences: Replaces the ether-linked phenoxy group with a direct phenyl attachment. Incorporates a methyl branch at C2.

Climbazole (1-(4-Chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethyl-2-butanone)

2-(4-Chlorophenyl)-1-(4-fluorophenyl)ethan-1-amine Hydrochloride

(4-Chlorophenoxy)acetic Acid Derivatives ()

- Examples: (4-Chlorophenoxy)acetic acid (CAS 122-88-3), ethyl ester (CAS 14426-42-7).

- Key Differences :

- Carboxylic acid/ester functional groups instead of an amine.

- Impact : Higher acidity (pKa ~3–4 for the acid) alters ionization state and solubility profiles .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| 1-(4-Chlorophenoxy)butan-2-amine HCl | 252.1 | 2.8 | High (hydrochloride salt) | Amine, ether, chlorophenoxy |

| 4-(4-Chlorophenoxy)butan-1-amine HCl | 252.1 | 2.6 | High | Terminal amine, ether |

| Climbazole | 292.76 | 4.1 | Low | Imidazole, ketone |

| (4-Chlorophenoxy)acetic Acid | 186.6 | 1.5 | Moderate (pH-dependent) | Carboxylic acid, ether |

Stability and Degradation

- Hydrolysis : The ether bond is generally stable under physiological pH, but the amine group may form degradants under oxidative conditions.

- Photodegradation: Chlorophenoxy derivatives are prone to UV-induced cleavage, necessitating light-protective packaging .

Biological Activity

1-(4-Chlorophenoxy)butan-2-amine hydrochloride, with the CAS number 184947-04-4, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by a butan-2-amine backbone substituted with a 4-chlorophenoxy group. This substitution is crucial as it influences the compound's interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClN |

| Molecular Weight | 189.68 g/mol |

| CAS Number | 184947-04-4 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The presence of the chlorophenoxy group enhances its lipophilicity, allowing it to cross cellular membranes more effectively.

Potential Mechanisms:

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly those related to mood and anxiety.

- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Research Findings

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antibacterial properties against Gram-positive bacteria. Minimal inhibitory concentrations (MIC) were reported in the low micromolar range (5.99–28.58 μM), suggesting potential as an antibacterial agent .

- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated varied responses depending on concentration and exposure time. Compounds structurally similar to this compound showed significant cytotoxic effects at higher concentrations, indicating a dose-dependent relationship .

- Pharmacological Characterization : A study focusing on the pharmacological profile highlighted its potential as a lead compound in drug development due to its unique structural features which may confer selectivity towards specific biological targets .

Case Study 1: Antibacterial Properties

In a study assessing the antibacterial efficacy of various substituted amines, this compound was found to inhibit the growth of several multidrug-resistant bacterial strains. This study utilized both broth microdilution and agar diffusion methods to determine MIC values, which confirmed its potential as a therapeutic agent against resistant pathogens.

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of this compound in animal models. Behavioral assays indicated alterations in anxiety-like behaviors when administered at specific dosages, suggesting that it may act as an anxiolytic agent through modulation of neurotransmitter systems.

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenoxy)butan-2-amine hydrochloride, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-(4-chlorophenoxy)propan-1-amine with appropriate alkylating agents under anhydrous conditions (e.g., THF or DCM) at 0–25°C. Catalytic hydrogenation (H₂, Pd/C) or reducing agents like NaBH₄ can yield the amine intermediate, which is then treated with HCl to form the hydrochloride salt .

- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize pH during salt formation (pH 4–5) to maximize yield.

- Data Table :

| Starting Material | Reagent/Condition | Intermediate | Final Product Yield |

|---|---|---|---|

| 3-(4-Chlorophenoxy)propan-1-amine | NaBH₄, MeOH, 0°C | Amine free base | 65–72% |

| Amine free base | HCl (gaseous), Et₂O | Hydrochloride salt | 85–90% |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (e.g., CD₃OD) to resolve splitting patterns. Key signals include δ ~1.5–2.0 ppm (CH₂CH₂ backbone) and δ ~6.8–7.3 ppm (aromatic protons from the 4-chlorophenoxy group) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₁₀H₁₄ClNO₂·HCl, expected m/z = 264.0665 .

- HPLC Purity : Use a C18 column (ACN/water + 0.1% TFA); target ≥98% purity with retention time consistency .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/Humidity : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., new peaks indicate hydrolysis or oxidation products) .

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and compare chromatograms.

Advanced Research Questions

Q. How can contradictions in NMR or mass spectrometry data be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish CH₂ groups in the butan-2-amine chain) .

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm carbon assignments.

- MS/MS Fragmentation : Compare experimental fragments with in-silico predictions (e.g., cleavage at the ether bond or amine group).

Q. What strategies are effective for evaluating the compound’s biological activity, such as antimicrobial or enzyme inhibition effects?

- Methodological Answer :

- Enzyme Assays : Use purified enzymes (e.g., cytochrome P450 isoforms) to measure IC₅₀ values. For example, incubate with NADPH and monitor substrate depletion via UV spectroscopy .

- Microbial Growth Inhibition : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks.

- Data Table :

| Strain | MIC (µg/mL) | IC₅₀ (Enzyme X) |

|---|---|---|

| S. aureus | 32 | 12.5 ± 1.2 |

| E. coli | >64 | 28.3 ± 2.1 |

Q. How can researchers validate analytical methods for quantifying the compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Linearity : Test 50–150% of target concentration (R² ≥0.995).

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

- Recovery Studies : Spike plasma/serum with known concentrations; recoveries should be 85–115% .

Key Notes for Experimental Design

- Regulatory Compliance : Ensure synthesis and handling adhere to REACH and ICH guidelines, particularly for chlorinated intermediates .

- Contradiction Management : Replicate experiments under controlled conditions (e.g., inert atmosphere) to minimize oxidation side reactions .

- Ethical Compliance : For biological studies, use in vitro models only; the compound is not FDA-approved for in vivo use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.